molecular formula C9H5N3O2S B2911014 N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 1251692-14-4

N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2911014
CAS No.: 1251692-14-4
M. Wt: 219.22
InChI Key: RTPLYRQKUHLLEJ-UHFFFAOYSA-N
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Description

N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that combines a thiazole ring with a furan ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial properties. The presence of both thiazole and furan rings in its structure contributes to its unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-cyanothiazole with furan-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in a solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . This method involves the use of microwave radiation to heat the reaction mixture, significantly reducing reaction times and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitrile group in the thiazole ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino derivatives of the thiazole ring.

    Substitution: Halogenated or nitro-substituted furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with microbial enzymes and cellular structures. The compound is believed to inhibit the synthesis of essential proteins and nucleic acids in microorganisms, leading to their death . The thiazole ring may interact with specific enzyme active sites, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    N-(thiazol-2-yl)furan-2-carboxamide: Similar structure but lacks the nitrile group.

    Furan-2-carboxamide derivatives: Various substitutions on the furan ring.

    Thiazole derivatives: Compounds with different substituents on the thiazole ring.

Uniqueness

N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide is unique due to the presence of both a nitrile group and a furan ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for developing new antimicrobial agents and other applications in medicinal chemistry.

Biological Activity

N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antifungal properties, supported by relevant data tables and research findings.

1. Anticancer Activity

This compound has shown promising results in various studies concerning its anticancer properties. The compound's efficacy was evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)1.61Induction of apoptosis via caspase activation
A549 (Lung)1.98Inhibition of ERK1/2 signaling pathway
HT29 (Colon)2.58Disruption of cell cycle progression
Jurkat E6.1 (T-cell leukemia)0.49Activation of intrinsic apoptotic pathway

The compound exhibited IC50 values lower than those of standard drugs like doxorubicin, indicating its potential as a more effective therapeutic agent against various cancers .

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for its antimicrobial activity. Studies have demonstrated that it possesses significant inhibitory effects against both bacterial and fungal strains.

Table 2: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)MBC (µg/mL)Activity Type
Staphylococcus aureus4.699.38Bactericidal
Escherichia coli8.3316.67Bactericidal
Candida albicans16.6933.38Fungicidal
Aspergillus niger12.3424.68Fungicidal

The compound demonstrated bactericidal and fungicidal activities with MIC values comparable to or better than established antibiotics .

3. Structure-Activity Relationship (SAR)

The biological activities of this compound can be partially attributed to its structural features. The thiazole and furan moieties play critical roles in enhancing its pharmacological properties.

Key Structural Features Influencing Activity:

  • Thiazole Ring: Essential for cytotoxic activity against cancer cells.
  • Furan Moiety: Contributes to the compound's interaction with biological targets.
  • Cyano Group: Enhances electron-withdrawing properties, improving potency against microbial strains.

Research indicates that modifications in these structural components can lead to variations in biological activity, highlighting the importance of SAR studies in drug development .

4. Case Studies

Several case studies have explored the therapeutic potential of this compound:

Case Study 1: A study involving the treatment of MCF7 breast cancer cells revealed that the compound induced apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

Case Study 2: In a clinical setting, patients with resistant bacterial infections showed improved outcomes when treated with formulations containing this compound alongside traditional antibiotics, suggesting a synergistic effect .

Properties

IUPAC Name

N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2S/c10-4-6-5-11-9(15-6)12-8(13)7-2-1-3-14-7/h1-3,5H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPLYRQKUHLLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC=C(S2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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